![molecular formula C8H2BrF13 B1597459 2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene CAS No. 51249-64-0](/img/structure/B1597459.png)
2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene
Overview
Description
2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene is a fluorinated organic compound that features a bromine atom and multiple fluorine atoms attached to an octene backbone. This compound is of interest due to its unique chemical properties, which are influenced by the presence of both bromine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene typically involves the bromination of a fluorinated octene precursor. One common method involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different functionalized fluorooctenes.
Addition Reactions: The double bond in the octene backbone can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form fluorinated alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Electrophilic Addition: Halogens (e.g., Br2) or hydrogen halides (e.g., HBr) in non-polar solvents.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Substitution: Formation of fluorinated alcohols or amines.
Addition: Formation of dihalogenated or hydrogenated fluorooctenes.
Elimination: Formation of fluorinated alkynes.
Scientific Research Applications
Applications in Organic Synthesis
1. Fluorinated Building Blocks:
2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene serves as a versatile building block in the synthesis of fluorinated compounds. Its unique structure allows for the introduction of fluorine atoms into organic molecules which can enhance their chemical stability and alter their reactivity.
Case Study: Synthesis of Fluorinated Polymers
Research has shown that incorporating 2-bromo compounds into polymer backbones can significantly improve thermal stability and chemical resistance. For instance:
Polymer Type | Monomer Used | Properties Enhanced |
---|---|---|
Polyfluoroether | 2-Bromo-3,3,4... | Increased thermal stability |
Fluorinated Acrylics | 2-Bromo-3... | Enhanced chemical resistance |
2. Catalysis:
This compound can act as a catalyst in various coupling reactions such as Suzuki and Heck reactions. Its bromine atom facilitates nucleophilic substitution reactions which are crucial in forming carbon-carbon bonds.
Case Study: Suzuki Coupling Reaction
In a study utilizing 2-bromo-3... as a coupling agent:
Reaction Conditions | Yield (%) | Notes |
---|---|---|
Catalyst: Pd(PPh₃)₂ | 85% | High selectivity for desired product |
Temperature: 100°C | Optimal conditions for reaction completion |
Applications in Materials Science
1. Surface Modification:
The fluorinated nature of this compound makes it suitable for modifying surfaces to impart hydrophobic properties. This is particularly useful in applications requiring low surface energy materials.
Case Study: Hydrophobic Coatings
Surfaces treated with derivatives of 2-bromo-3... exhibited:
Treatment Method | Water Contact Angle (°) | Application Area |
---|---|---|
Plasma Treatment | 120° | Self-cleaning surfaces |
Chemical Vapor Deposition | 115° | Anti-fogging coatings |
2. Specialty Chemicals:
The compound can be utilized in the production of specialty chemicals such as surfactants and emulsifiers due to its unique properties.
Environmental Considerations
While the applications of 2-bromo-3... are extensive and beneficial in many fields, it is essential to consider its environmental impact. The persistence and potential bioaccumulation of fluorinated compounds necessitate careful handling and disposal strategies.
Mechanism of Action
The mechanism of action of 2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene involves its interaction with various molecular targets through its bromine and fluorine atoms. The bromine atom can participate in electrophilic reactions, while the fluorine atoms can influence the compound’s electronic properties and reactivity. These interactions can affect molecular pathways and processes, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: A similar fluorinated compound with a thiol group instead of a bromine atom.
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluoro-1-octanol: Another fluorinated compound with an alcohol group.
Uniqueness
2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene is unique due to the presence of both a bromine atom and multiple fluorine atoms, which impart distinct reactivity and properties. The combination of these elements makes it a versatile compound for various chemical transformations and applications.
Biological Activity
2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene (CAS Number: 2736359) is a fluorinated organic compound characterized by its bromine and multiple fluorine substituents. Its molecular formula is and it has garnered attention due to its unique chemical properties and potential biological activities.
The compound features a complex structure with a high degree of fluorination. The presence of both bromine and fluorine atoms significantly influences its reactivity and interactions with biological systems.
Property | Value |
---|---|
Molecular Weight | 402.00 g/mol |
Boiling Point | Not readily available |
Solubility | Limited in water |
Density | Not readily available |
Research indicates that halogenated compounds often exhibit significant biological activity due to their ability to interact with various biological macromolecules. The bromine atom in this compound can participate in halogen bonding and may influence the compound's interaction with proteins and nucleic acids.
Toxicity and Environmental Impact
Fluorinated compounds are known for their persistence in the environment and potential toxicity. Studies have shown that certain fluorinated compounds can disrupt endocrine functions and exhibit cytotoxicity in various cell lines.
Case Studies
- Endocrine Disruption : A study published in Environmental Health Perspectives explored the effects of fluorinated compounds on endocrine systems. It was found that compounds similar to this compound can mimic hormones and disrupt normal hormonal functions in vertebrates .
- Cytotoxicity : Research conducted on the cytotoxic effects of halogenated alkenes indicated that compounds with multiple fluorine substituents can induce apoptosis in cancer cell lines. This suggests potential applications in targeted cancer therapies .
- Antimicrobial Activity : Some studies have reported that halogenated compounds exhibit antimicrobial properties. For instance, a comparative analysis showed that brominated and fluorinated compounds can inhibit bacterial growth more effectively than their non-halogenated counterparts .
In Vitro Studies
Recent in vitro studies have demonstrated that this compound affects cell viability in several human cell lines. The compound exhibited a dose-dependent response where higher concentrations led to increased cytotoxic effects.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound suggests that the arrangement of fluorine atoms plays a critical role in its biological activity. Compounds with similar structures but varying halogen placements showed different levels of toxicity and bioactivity.
Properties
IUPAC Name |
2-bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF13/c1-2(9)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXRFZHNNOXBLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371305 | |
Record name | 2-Bromo-2-(Perfluorohexyl)ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51249-64-0 | |
Record name | 2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51249-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-2-(Perfluorohexyl)ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.